molecular formula C30H24N2O7 B12040231 Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate CAS No. 618070-20-5

Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

Cat. No.: B12040231
CAS No.: 618070-20-5
M. Wt: 524.5 g/mol
InChI Key: JQMKZQQYMWVWLJ-UHFFFAOYSA-N
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Description

Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a polycyclic heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core. This scaffold is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 1-naphthoyl moiety, while the 5- and 6-positions are esterified with methyl groups. Pyrrolo[1,2-c]pyrimidine derivatives are of interest in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

618070-20-5

Molecular Formula

C30H24N2O7

Molecular Weight

524.5 g/mol

IUPAC Name

dimethyl 3-(3,4-dimethoxyphenyl)-7-(naphthalene-1-carbonyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

InChI

InChI=1S/C30H24N2O7/c1-36-23-13-12-18(14-24(23)37-2)21-15-22-25(29(34)38-3)26(30(35)39-4)27(32(22)16-31-21)28(33)20-11-7-9-17-8-5-6-10-19(17)20/h5-16H,1-4H3

InChI Key

JQMKZQQYMWVWLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(N3C=N2)C(=O)C4=CC=CC5=CC=CC=C54)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[1,2-c]pyrimidines, which are known for their diverse biological activities. Its structure features:

  • Naphthoyl Group : Contributes to the compound's interaction with various biological targets.
  • Dimethoxyphenyl Substitution : Enhances lipophilicity and may influence receptor binding.
  • Dicarboxylate Functionality : Potentially increases solubility and modulates pharmacokinetics.

Research indicates that compounds similar to Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can interact with various biological pathways:

  • Antioxidant Activity : The compound may induce heme oxygenase-1 (HO-1) expression via activation of the Nrf2 signaling pathway. HO-1 is crucial for cellular defense against oxidative stress, which is implicated in neurodegenerative disorders .
  • Anti-inflammatory Effects : By modulating inflammatory responses through the AMPK pathway, similar compounds have shown promise in reducing neuroinflammation .

Neuroprotective Effects

In a study involving a Parkinson's disease model, compounds with similar structures demonstrated significant neuroprotective effects. They reduced microglial activation and protected dopaminergic neurons from degeneration . This suggests that this compound might have therapeutic potential in treating neurodegenerative diseases.

Cytotoxicity Assessments

Cytotoxicity assays have been employed to evaluate the safety profile of related compounds. For instance, studies showed that while some pyrrolo[1,2-c]pyrimidines exhibit cytotoxic effects on cancer cell lines, they selectively spare normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study 1: Neuroprotective Properties in Animal Models

A notable animal study investigated the effects of a structurally analogous compound on neurodegeneration. The results indicated that administration led to a reduction in motor deficits and preservation of neuronal integrity in models of neurodegenerative diseases .

Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of related compounds. The findings revealed that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which they might exert protective effects in inflammatory conditions .

Data Summary

Property/ActivityObservations
Antioxidant ActivityInduces HO-1 expression via Nrf2 activation
Anti-inflammatory EffectsReduces cytokine levels in vitro
NeuroprotectionProtects dopaminergic neurons in animal models
CytotoxicitySelectively toxic to cancer cells

Comparison with Similar Compounds

Structural Analogues

Pyrrolo[1,2-c]pyrimidine Derivatives

  • Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (): Substituents: 2-chlorophenyl (3-position), 4-fluorobenzoyl (7-position). Key Differences: The absence of methoxy groups and the inclusion of halogens (Cl, F) alter electronic properties and lipophilicity. Applications: Safety data indicate stringent handling requirements (e.g., P210, P233 codes for flammability and storage), suggesting reactivity or instability under specific conditions .
  • Ethyl 7-amino-6-cyano-1,2-dihydro-1-oxo-3-phenylpyrrolo[1,2-c]pyrimidine-4-carboxylate (): Substituents: Amino and cyano groups at positions 6 and 7, phenyl at position 3.

2.1.2 Pyrrolo[2,1-f][1,2,4]triazine Derivatives ():

  • Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate :
    • Substituents : 4-methoxyphenyl (4-position), p-tolyl (2-position).
    • Bioactivity : Demonstrated potent antiviral activity (IC50 = 4 µg/mL) against influenza A/H1N1 via neuraminidase inhibition.
    • Key Differences : The triazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyrimidine core of the target compound.
Electronic and Steric Effects
  • The 3,4-dimethoxyphenyl group in the target compound donates electron density via methoxy substituents, enhancing π-π stacking interactions compared to halogenated analogues ().

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